

# An In-depth Technical Guide to the Structure of Methyl 5-methoxynicotinate

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## Compound of Interest

Compound Name: Methyl 5-methoxynicotinate

Cat. No.: B1317453

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## Abstract

This technical guide provides a comprehensive examination of the chemical structure of **Methyl 5-methoxynicotinate** (CAS No. 29681-46-7), a pyridine derivative of significant interest in medicinal chemistry and drug discovery. While this molecule serves as a valuable heterocyclic building block, publicly available experimental spectroscopic data is notably scarce. This document addresses this gap by presenting a detailed structural elucidation based on established spectroscopic principles and data from closely related analogues. We provide predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry data with justifications grounded in structural theory. Furthermore, a robust, field-proven protocol for its synthesis via Fischer esterification of the commercially available 5-methoxynicotinic acid is detailed. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of this compound's structure and synthesis for its application in the design of novel therapeutics.

## Introduction and Chemical Identity

**Methyl 5-methoxynicotinate** belongs to the family of nicotinic acid esters, which are core scaffolds in numerous biologically active compounds. The pyridine ring, a bioisostere of a phenyl ring, imparts distinct physicochemical properties such as increased water solubility and the ability to act as a hydrogen bond acceptor, which are often desirable in drug candidates. The substituents on the pyridine ring—a methoxy group at the 5-position and a methyl ester at the 3-position—offer specific steric and electronic properties that can be leveraged to modulate

target binding and pharmacokinetic profiles. Its formal IUPAC name is methyl 5-methoxypyridine-3-carboxylate.[\[1\]](#)

Below is a summary of its key chemical identifiers.

Identifier	Value
CAS Number	29681-46-7 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	167.16 g/mol <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	methyl 5-methoxypyridine-3-carboxylate <a href="#">[1]</a>
Synonyms	Methyl 5-methoxy-3-pyridinecarboxylate <a href="#">[5]</a>
Canonical SMILES	COC(=O)c1cncc(OC)c1 <a href="#">[5]</a>
InChI Key	Not readily available in searched sources.

The fundamental structure consists of a pyridine ring functionalized at positions 3 and 5.

Caption: 2D Representation of **Methyl 5-methoxynicotinate**.

## Spectroscopic Profile for Structural Elucidation (Predicted)

As of the date of this publication, experimental spectroscopic data for **Methyl 5-methoxynicotinate** is not widely available in public databases. The following sections provide a predicted spectroscopic profile based on fundamental principles and comparison with structurally similar molecules. This predictive analysis serves as a robust baseline for researchers to confirm the identity and purity of synthesized material.

### Predicted <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectrum

The <sup>1</sup>H NMR spectrum is expected to be highly characteristic, showing signals for three distinct aromatic protons on the pyridine ring and two singlets for the methoxy and methyl ester

protons. The electronic effects of the substituents are key to predicting their chemical shifts. The ester group is electron-withdrawing, deshielding nearby protons, while the methoxy group is electron-donating, causing a shielding effect.

Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ ):

Predicted				
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.8 - 9.0	Doublet (d)	1H	H-2	<p>This proton is ortho to the ring nitrogen and meta to the electron-withdrawing ester group, leading to significant deshielding.</p>
~8.2 - 8.4	Doublet (d)	1H	H-6	<p>This proton is also ortho to the ring nitrogen, but meta to the electron-donating methoxy group, resulting in strong deshielding, though slightly less than H-2.</p>
~7.5 - 7.7	Triplet (t) or dd	1H	H-4	<p>This proton is meta to the ring nitrogen and ortho to both the ester and methoxy groups. The opposing electronic effects lead to an intermediate chemical shift.</p>

Predicted	Chemical Shift	Multiplicity	Integration	Assignment	Rationale
	( $\delta$ , ppm)				
	~3.95	Singlet (s)	3H	-COOCH <sub>3</sub>	Typical chemical shift for methyl ester protons.

| ~3.90 | Singlet (s) | 3H | Ar-OCH<sub>3</sub> | Typical chemical shift for aromatic methoxy protons. |

## Predicted <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectrum

The <sup>13</sup>C NMR spectrum will reveal eight distinct carbon signals, corresponding to the six carbons of the pyridine ring and the two carbons of the substituent groups.

Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>):

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~165	C=O	Carbonyl carbon of the ester group, highly deshielded.[6]
~155	C-5	Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
~150	C-2	Aromatic carbon adjacent to the nitrogen, deshielded.
~145	C-6	Aromatic carbon adjacent to the nitrogen, deshielded.
~125	C-3	Aromatic carbon attached to the electron-withdrawing ester group.
~115	C-4	Aromatic carbon influenced by both adjacent substituents.
~56	Ar-OCH <sub>3</sub>	Carbon of the aromatic methoxy group.[7]

| ~53 | -COOCH<sub>3</sub> | Carbon of the methyl ester group.[8] |

## Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by the characteristic vibrations of the ester functional group and the substituted aromatic ring.

Predicted Key IR Absorptions (cm<sup>-1</sup>):

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Rationale
3100 - 3000	C-H Aromatic Stretch	Medium	Characteristic of C-H bonds on the pyridine ring.
2995 - 2850	C-H Aliphatic Stretch	Medium	Corresponds to the C-H bonds of the two methyl groups. <a href="#">[9]</a>
1735 - 1720	C=O Ester Stretch	Strong	This is the most prominent and diagnostic peak for the ester carbonyl group. <a href="#">[9]</a>
1600 - 1450	C=C & C=N Aromatic Ring Stretch	Medium-Strong	Multiple bands are expected for the pyridine ring vibrations.
1300 - 1200	C-O Ester Stretch (Asymmetric)	Strong	Characteristic strong absorption for the C-O single bond of the ester adjacent to the carbonyl.

| 1150 - 1050 | C-O Ether Stretch (Asymmetric) | Strong | Corresponds to the C-O bond of the methoxy group attached to the ring. |

## Predicted Mass Spectrometry (MS) Fragmentation

In an Electron Ionization (EI) mass spectrum, **Methyl 5-methoxynicotinate** is expected to show a clear molecular ion peak (M<sup>+</sup>) and characteristic fragmentation patterns.

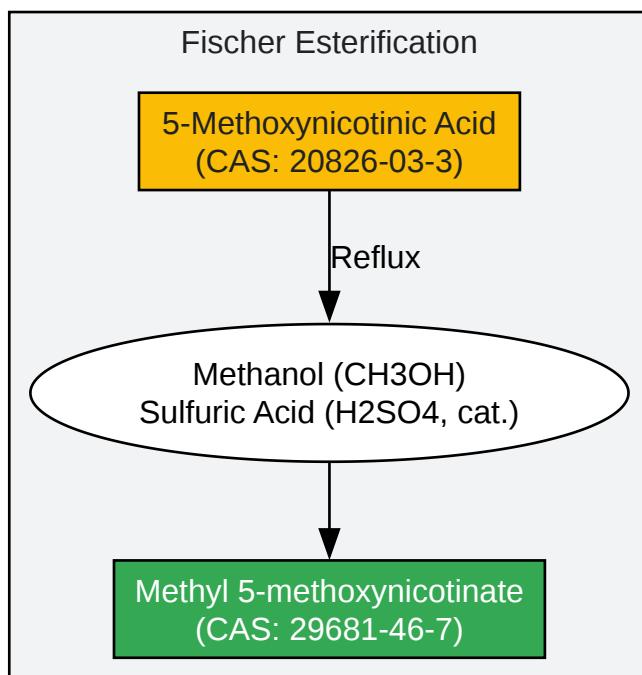
Predicted MS Fragmentation:

m/z Value	Ion	Rationale
167	$[\text{C}_8\text{H}_9\text{NO}_3]^+$	Molecular Ion ( $\text{M}^+$ ). <b>This peak confirms the molecular weight of the compound.</b> [10]
136	$[\text{M} - \text{OCH}_3]^+$	Loss of the methoxy radical from the ester group is a common and favorable fragmentation pathway for methyl esters, leading to a stable acylium ion.[11]
138	$[\text{M} - \text{C}_2\text{H}_5]^+$	Possible loss of an ethyl radical.
108	$[\text{M} - \text{COOCH}_3]^+$	Loss of the entire carbomethoxy group as a radical.

| 78 |  $[\text{C}_5\text{H}_4\text{N}]^+$  | Fragmentation of the pyridine ring itself.[11] |

## Recommended Synthesis Protocol

The most direct and efficient synthesis of **Methyl 5-methoxynicotinate** is the Fischer esterification of 5-methoxynicotinic acid, which is a commercially available starting material.[12] [13][14][15] This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the ester product.



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Caption: Proposed synthesis of **Methyl 5-methoxynicotinate**.

## Step-by-Step Methodology:

- 1. Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxynicotinic acid (e.g., 5.0 g, 32.6 mmol).
- 2. Reaction Setup: Add methanol (100 mL) to the flask to act as both the reagent and solvent. Begin stirring to suspend the acid.
- 3. Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirred suspension. The addition is exothermic.
- 4. Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

- 5. Work-up (Quenching & Neutralization): After cooling the mixture to room temperature, slowly pour it over crushed ice (approx. 150 g). Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) until effervescence ceases and the pH is approximately 7-8.
- 6. Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 75 mL).
- 7. Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- 8. Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **Methyl 5-methoxynicotinate** as a solid.[16]

## Applications in Drug Discovery and Development

**Methyl 5-methoxynicotinate** is a valuable scaffold in medicinal chemistry. The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this molecule offers a unique starting point for the synthesis of compound libraries.

- Heterocyclic Scaffolding: It serves as a key intermediate for the elaboration of more complex heterocyclic systems. The ester can be hydrolyzed back to the carboxylic acid for amide coupling, reduced to an alcohol, or participate in various cross-coupling reactions.
- Modulation of Physicochemical Properties: The methoxy group at the 5-position can form hydrogen bonds with biological targets and influences the molecule's electronic distribution and metabolic stability. Its presence can be crucial for optimizing ligand-receptor interactions.
- Analgesic and Anti-inflammatory Research: Nicotinic acid and its derivatives have been investigated for their pharmacological activities, including analgesic effects.[17] The structural motifs present in **Methyl 5-methoxynicotinate** make it a candidate for derivatization in the search for novel non-opioid analgesics.
- CNS Disorders: The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive for developing drugs targeting central nervous system (CNS)

disorders. 5-Methoxynicotinic acid, the precursor, is noted for its use in developing drugs targeting such disorders.[15]

## Conclusion

**Methyl 5-methoxynicotinate** is a structurally important pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, including key identifiers and a detailed, predictive analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectra in the absence of publicly available experimental data. A reliable and practical synthesis protocol has been outlined, enabling its preparation for research purposes. The insights into its potential applications underscore its value to professionals in the field of drug discovery and development.

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